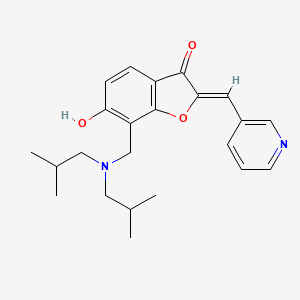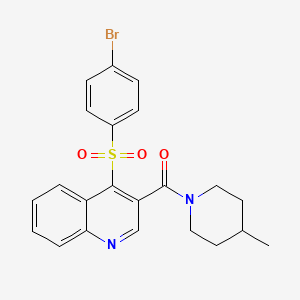
(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone, also known as BPIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPIQ belongs to a class of compounds known as kinase inhibitors, which are molecules that can selectively target and inhibit the activity of specific enzymes called kinases. Kinases play critical roles in many cellular processes, including cell growth, differentiation, and survival, and dysregulation of kinase activity has been implicated in many diseases, including cancer.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Scientific Research Applications of “(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone”
The compound “(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone” exhibits a range of potential applications in scientific research due to its unique chemical structure. Below is a detailed analysis of six distinct applications, each within its own field of study.
Antimicrobial Agent Development
Application: The compound has shown promise as a precursor in the development of novel antimicrobial agents. Its efficacy against Gram-positive pathogens, particularly in combating
Research Significance: The rise of antibiotic-resistant strains necessitates the synthesis of new antimicrobial compounds. The sulfonyl and quinolinyl moieties present in this compound provide a scaffold that can be further modified to enhance antimicrobial properties.
Antioxidant Activity
Application: The compound has demonstrated antioxidant effects, which are crucial in preventing oxidative stress-related cellular damage .
Research Significance: Antioxidants play a significant role in mitigating the effects of free radicals and reactive oxygen species (ROS), which are linked to various diseases. The compound’s ability to exhibit antioxidant properties makes it a candidate for further study in oxidative stress-related pathologies.
Biological Evaluation
Application: The compound has been subjected to biological evaluation, including toxicity testing on freshwater cladoceran
Research Significance: Environmental toxicity studies are essential for understanding the ecological impact of new compounds. The results from such studies can inform safer drug design and reduce the potential for environmental harm.
Drug Design and Synthesis
Application: The compound serves as a building block in the drug design and synthesis of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles .
Research Significance: The versatility of this compound in forming various chemotypes is valuable for medicinal chemistry, where it can lead to the creation of diverse therapeutic agents.
Neurotoxicity Studies
Application: The compound’s derivatives have been used to investigate neurotoxic potentials, particularly their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are indicators of oxidative stress and nerve function .
Eigenschaften
IUPAC Name |
[4-(4-bromophenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-15-10-12-25(13-11-15)22(26)19-14-24-20-5-3-2-4-18(20)21(19)29(27,28)17-8-6-16(23)7-9-17/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSJDGXYXHGDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)
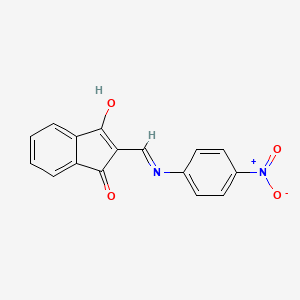
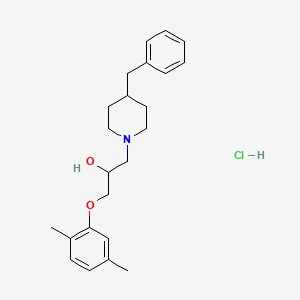


![cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2918555.png)
![2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918556.png)
![3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B2918557.png)
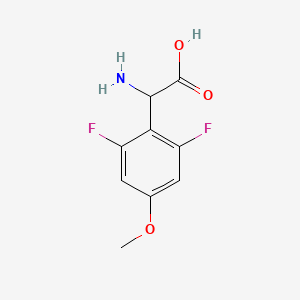
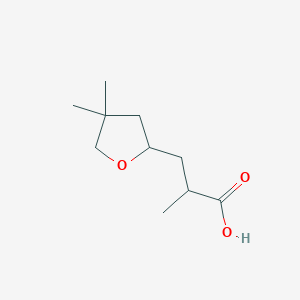
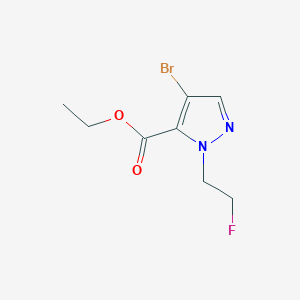
![Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2918562.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate](/img/structure/B2918564.png)
